1,8-Menthadien-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,8-Menthadien-2-ol is a member of the class of compounds known as menthane monoterpenoids. These compounds are characterized by a structure based on the p-menthane backbone. This compound is slightly soluble in water and is a very weakly acidic compound. It can be found in certain spices, such as pepper, and is a potential biomarker for the consumption of these food products .

准备方法

Synthetic Routes and Reaction Conditions: 1,8-Menthadien-2-ol can be synthesized through various methods. One common method involves the reaction of (+)-limonene oxide with an amine in the presence of a Lewis acid to form an amine adduct . This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Elyonurus hensii. The extraction process can be optimized using hydrodistillation, where factors such as extraction duration, residual water content, and the state of division of the plant material are carefully controlled . This method ensures a higher yield of the desired compound.

化学反应分析

Types of Reactions: 1,8-Menthadien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.

科学研究应用

Chemical Synthesis

Precursor for Organic Synthesis

1,8-Menthadien-2-ol serves as a crucial building block in the synthesis of other organic compounds. It is commonly utilized in the creation of complex molecules through various chemical reactions such as oxidation and reduction. The compound can be synthesized via the oxidation of limonene, leading to the formation of limonene oxide, which is then further processed to yield this compound.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Oxidation of Limonene : This method involves converting limonene into limonene oxide, followed by reaction with an amine in the presence of a Lewis acid .

- Hydrodistillation : Industrial production often employs hydrodistillation from plant sources like Elyonurus hensii, optimizing extraction conditions to maximize yield.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis. Studies have shown its effectiveness against pathogenic bacteria such as Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 500 µg/mL.

| Pathogen | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Escherichia coli | 500 | Not specified |

| Fusarium sporotrichioides | 1000 | 2000 |

Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase. This activity helps mitigate oxidative stress in biological systems.

Medical Research

Potential Therapeutic Effects

Ongoing studies are exploring the therapeutic potential of this compound in treating various conditions due to its anti-inflammatory and analgesic properties. Its ability to inhibit key metabolic enzymes such as α-amylase and tyrosinase suggests applications in diabetes management and skin pigmentation disorders.

| Enzyme | Inhibition Type |

|---|---|

| α-Amylase | Competitive |

| Tyrosinase | Non-competitive |

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is widely used in the fragrance and flavor industries. It contributes to the scent profiles of various products and is often found in essential oils extracted from plants like peppermint (Mentha piperita) where it constitutes a significant percentage.

Case Studies

Antibacterial Efficacy Study

A comparative study evaluated the antibacterial efficacy of essential oils containing this compound. The results indicated strong antibacterial potential against E. coli, suggesting its application in food preservation and therapeutic formulations.

Antifungal Activity Assessment

In another study assessing antifungal properties against Fusarium sporotrichioides, the compound exhibited notable efficacy with an MIC of 1000 µg/mL, highlighting its potential use in agricultural applications for crop protection.

作用机制

The mechanism of action of 1,8-Menthadien-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The presence of functional groups, such as hydroxyl groups, plays a significant role in its bioactivity.

相似化合物的比较

Similar Compounds: Similar compounds to 1,8-Menthadien-2-ol include other menthane monoterpenoids, such as p-mentha-1(7),8-dien-2-ol and p-mentha-2,8-dien-1-ol . These compounds share a similar backbone structure but differ in the position and type of functional groups.

Uniqueness: this compound is unique due to its specific structure and functional groups, which contribute to its distinct chemical properties and bioactivity. Its ability to act as a biomarker for the consumption of certain spices and its potential antimicrobial properties set it apart from other similar compounds.

属性

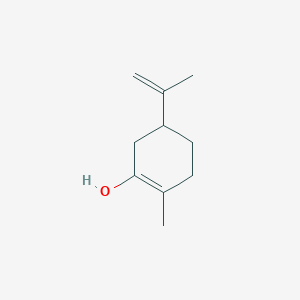

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohexen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9,11H,1,4-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJVVSSFVFMRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)C(=C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。